molecular formula C6H2N2O2Se B15165478 3,4-Dihydroxyselenophene-2,5-dicarbonitrile CAS No. 610307-67-0

3,4-Dihydroxyselenophene-2,5-dicarbonitrile

Cat. No.: B15165478
CAS No.: 610307-67-0
M. Wt: 213.06 g/mol
InChI Key: KVANLZQJJPOTSZ-UHFFFAOYSA-N
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Description

3,4-Dihydroxyselenophene-2,5-dicarbonitrile is an organoselenium compound with the molecular formula C₆H₂N₂O₂Se. It is characterized by the presence of two hydroxyl groups and two cyano groups attached to a selenophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile typically involves the reaction of selenophene derivatives with appropriate reagents to introduce the hydroxyl and cyano groups. One common method is the reaction of 3,4-dihydroxy-2,5-dibromoselenophene with copper cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyselenophene-2,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydroxyselenophene-2,5-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile involves its interaction with biological molecules through its hydroxyl and cyano groups. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, the cyano groups can interact with enzymes and proteins, potentially inhibiting their activity and leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxyselenophene-2,5-dicarbonitrile is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound particularly valuable in medicinal chemistry .

Properties

CAS No.

610307-67-0

Molecular Formula

C6H2N2O2Se

Molecular Weight

213.06 g/mol

IUPAC Name

3,4-dihydroxyselenophene-2,5-dicarbonitrile

InChI

InChI=1S/C6H2N2O2Se/c7-1-3-5(9)6(10)4(2-8)11-3/h9-10H

InChI Key

KVANLZQJJPOTSZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C([Se]1)C#N)O)O

Origin of Product

United States

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